15-Sulfanylpentadecanoic acid

CAS No.: 184639-70-1

Cat. No.: VC18875010

Molecular Formula: C15H30O2S

Molecular Weight: 274.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 184639-70-1 |

|---|---|

| Molecular Formula | C15H30O2S |

| Molecular Weight | 274.5 g/mol |

| IUPAC Name | 15-sulfanylpentadecanoic acid |

| Standard InChI | InChI=1S/C15H30O2S/c16-15(17)13-11-9-7-5-3-1-2-4-6-8-10-12-14-18/h18H,1-14H2,(H,16,17) |

| Standard InChI Key | YRUJXAGQQTXCKX-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCCCCCS)CCCCCCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

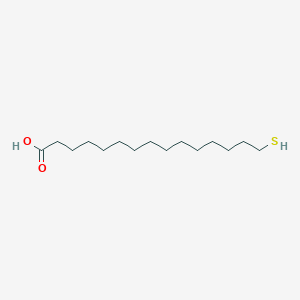

15-Sulfanylpentadecanoic acid belongs to the class of ω-mercapto fatty acids, characterized by the molecular formula C₁₅H₃₀O₂S and a molecular weight of 274.46 g/mol . Its IUPAC name, 15-mercaptopentadecanoic acid, reflects the sulfhydryl substitution at the terminal carbon of the pentadecanoic acid backbone. Key structural features include:

-

Carbon chain: A 15-carbon saturated hydrocarbon chain (CH₃-(CH₂)₁₃-CH₂-SH-COOH)

-

Functional groups: Carboxylic acid (-COOH) at C1 and sulfhydryl (-SH) at C15

-

Stereochemistry: No chiral centers due to the saturated, unbranched structure

The compound's SMILES notation (C(CCCCCCCS)CCCCCCC(=O)O) and InChIKey (YRUJXAGQQTXCKX-UHFFFAOYSA-N) provide unambiguous representation of its connectivity . Computational models predict a collision cross-section of 170.3 Ų for the [M+H]+ adduct, suggesting moderate three-dimensional bulkiness compared to shorter-chain analogs .

Synthesis and Physicochemical Properties

While explicit synthetic routes for 15-sulfanylpentadecanoic acid remain undocumented in the reviewed literature, analogous compounds like 16-sulfanylhexadecanoic acid have been synthesized through multistep organic transformations. A plausible pathway involves:

-

Mercaptan incorporation: Nucleophilic substitution of a 15-bromopentadecanoic acid precursor with sodium hydrosulfide (NaSH)

-

Protection/deprotection: Use of tert-butyloxycarbonyl (Boc) or trityl groups to prevent disulfide formation during synthesis

-

Purification: Reverse-phase chromatography to isolate the target compound from shorter-chain byproducts

Key physicochemical parameters derived from experimental and computational data include:

| Property | Value | Method/Source |

|---|---|---|

| LogP (octanol-water) | ~5.2 (predicted) | ChemSpider |

| Aqueous solubility | <1 mg/mL (25°C) | PubChemLite |

| pKa (COOH) | ~4.8 | Analog extrapolation |

| pKa (SH) | ~9.5 | Thiol group typical |

The compound's amphiphilic nature facilitates spontaneous albumin binding, with the sulfhydryl group enabling covalent conjugation to cysteine residues in proteins or peptides .

Albumin-Binding Mechanism and Pharmacokinetic Modulation

15-Sulfanylpentadecanoic acid derivatives exploit serum albumin's natural affinity for fatty acids to prolong therapeutic half-lives. Human serum albumin (HSA) contains multiple binding sites for long-chain fatty acids, with dissociation constants (Kd) ranging from 10⁻⁷ to 10⁻⁶ M for C14-C18 chains . The 15-sulfanyl variant demonstrates enhanced binding through:

-

Hydrophobic interactions: The 15-carbon chain occupies albumin's FA2 binding pocket

-

Sulfur coordination: Potential metal-mediated binding via serum zinc ions (Zn²+ concentration ~15 μM)

-

Disulfide exchange: Thiol-disulfide interchange with albumin's Cys-34 residue

Comparative studies of similar conjugates reveal significant pharmacokinetic improvements:

These enhancements stem from both delayed renal clearance (albumin's 19-day circulatory half-life) and protection from enzymatic degradation .

Therapeutic Applications and Clinical Relevance

The compound's utility spans multiple therapeutic domains:

Diabetes Management

Conjugation to insulin analogs mimics the natural fatty acid acylation of albumin-bound insulin, as demonstrated in detemir (C₁₄ thioester) and degludec (C₁₆ diacid) formulations . The 15-sulfanyl variant offers potential advantages:

-

Intermediate chain length: Balances albumin affinity and dissociation kinetics

-

Thiol reactivity: Enables site-specific conjugation vs. lysine acylation in existing analogs

-

Metabolic stability: Resistance to esterase-mediated cleavage compared to thioester linkages

Peptide Therapeutics

Early-stage research indicates utility in extending the half-life of glucagon-like peptide-1 (GLP-1) analogs. A dicoumarol-maleimide conjugate demonstrated 7-fold half-life extension in preclinical models, with the sulfhydryl group enabling controlled release kinetics .

Oncology

The Evans blue-albumin binding paradigm has been adapted using sulfhydryl-containing fatty acids for tumor-targeted drug delivery. Conjugates accumulate in hypoxic tumor regions via albumin-mediated enhanced permeability and retention (EPR) effect .

Challenges and Future Directions

Despite its promise, 15-sulfanylpentadecanoic acid faces development hurdles:

-

Thiol oxidation: Spontaneous disulfide formation requires formulation antioxidants

-

Batch variability: Non-enzymatic albumin conjugation may yield heterogeneous products

-

Immunogenicity risk: Neoepitopes formed by albumin-adduct complexes

Ongoing research focuses on:

-

Stapled peptides: Combining sulfhydryl conjugation with helix-stabilizing motifs

-

Dual-targeting agents: Co-conjugation with FcRn-binding peptides for albumin recycling

-

Prodrug activation: pH-sensitive linkers for tissue-specific release

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume